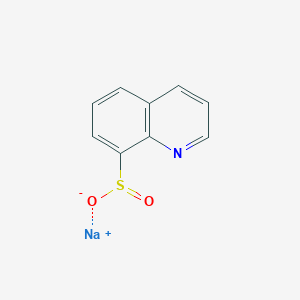

Sodium Quinoline-8-sulfinate

Description

Contextual Significance within Quinoline-Based Heterocyclic Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comnih.gov First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable building blocks in the synthesis of a vast array of molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comnoveltyjournals.comwikipedia.org The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties and reactivity, allowing for a wide range of chemical transformations such as electrophilic and nucleophilic substitutions. numberanalytics.comorientjchem.org

The therapeutic importance of the quinoline motif is well-established, with numerous quinoline-based drugs developed for treating diseases like malaria, cancer, and bacterial infections. nih.govorientjchem.orgresearchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's biological activity and physical properties. The introduction of a sulfinate group at the 8-position of the quinoline ring system, creating quinoline-8-sulfinate, is a prime example of how this scaffold can be modified to generate compounds with specific and useful chemical characteristics.

Overview of Sulfinate Chemistry in Organic Synthesis and Coordination Research

Sulfinate salts (RSO₂Na) are recognized as highly versatile and powerful building blocks in organic synthesis. rsc.orgrsc.orgresearchgate.net Their utility stems from their ability to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.orgrsc.org This multifaceted reactivity allows for the construction of various crucial sulfur-containing organic compounds, including sulfones, sulfonamides, and thiosulfonates, through the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. rsc.orgnih.gov

In recent years, significant progress has been made in utilizing sodium sulfinates in a variety of chemical transformations. rsc.orgrsc.org They are valued for being generally stable, easy to handle, and less odorous compared to other sulfur-based reagents like sulfonyl chlorides. nih.gov Research has explored their role in radical reactions, where they can serve as precursors to sulfonyl radicals, further expanding their synthetic utility. researchgate.net In coordination chemistry, the sulfonate derivatives, such as 8-hydroxyquinoline-5-sulfonic acid, have been extensively studied for their ability to form stable complexes with a variety of metal ions, influencing the photophysical properties of the resulting complexes. tandfonline.comrsc.orgacs.org This chelating ability is also a key feature of the closely related quinoline-8-sulfinate structure.

Historical Development of Quinoline-Sulfonate and Sulfinate Research Landscape

The study of quinoline derivatives dates back to the 19th century with the isolation of quinoline itself. numberanalytics.comwikipedia.org The development of synthetic methods to produce quinoline and its substituted analogues, such as the Skraup synthesis, paved the way for systematic investigation into their properties and applications. nih.gov The introduction of sulfonic acid groups onto the quinoline ring, creating quinolinesulfonic acids, was a logical progression, leveraging the known chemistry of sulfonation on aromatic rings.

Research into quinoline-8-sulfonic acid and its derivatives has been documented, with early work focusing on their synthesis and basic reactivity. sulfonic-acid.comacs.org These compounds, particularly 8-hydroxyquinoline-5-sulfonic acid, gained attention for their strong chelating properties with metal ions. noveltyjournals.comacs.org The synthesis of sulfonylated quinolines has also been an active area of research, with various methods developed to introduce sulfonyl groups at different positions of the quinoline ring, often starting from quinoline N-oxides and sodium sulfinates. rsc.orgrhhz.netacs.org The development of more efficient and environmentally friendly synthetic protocols for these compounds remains an ongoing endeavor in chemical research. rhhz.net

Scope and Advanced Academic Relevance of Sodium Quinoline-8-Sulfinate within Contemporary Chemical Research

This compound is emerging as a compound of significant interest in contemporary chemical research due to its unique combination of a versatile quinoline scaffold and a reactive sulfinate group. Its molecular formula is C₉H₆NNaO₂S, and it has a molecular weight of 215.20 g/mol . chemscene.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆NNaO₂S |

| Molecular Weight | 215.20 g/mol |

| TPSA (Topological Polar Surface Area) | 39.19 Ų |

| LogP | 1.3575 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Data sourced from ChemScene. chemscene.com

The current academic relevance of this compound lies in its potential applications in several areas:

Organic Synthesis: It serves as a valuable precursor for the synthesis of various quinoline derivatives. The sulfinate group can be transformed into other functional groups, or the entire molecule can be used as a building block in more complex molecular architectures. For instance, it is a key intermediate in the synthesis of 8-hydroxyquinoline (B1678124). prepchem.com

Coordination Chemistry: The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfinate group provide potential coordination sites for metal ions. This allows for the formation of novel metal complexes with potentially interesting catalytic, photophysical, or material properties. The study of complexes of the related 8-hydroxyquinoline-5-sulfonate with metal ions like aluminum(III) and indium(III) highlights the rich coordination chemistry of such ligands. tandfonline.comrsc.org

Medicinal Chemistry: While direct therapeutic applications are not the focus of this article, the quinoline-8-sulfonamide (B86410) scaffold, which can be derived from the sulfinate, has been investigated for its potential as an inhibitor of enzymes relevant to cancer cell metabolism. mdpi.com This underscores the potential of the quinoline-8-sulfinate core in the design of biologically active molecules.

Table 2: Selected Research on the Synthesis and Reactivity of Quinoline Sulfonates and Sulfinates

| Research Focus | Starting Materials | Key Reagents/Conditions | Product(s) | Reference |

| Synthesis of 2-sulfonylquinolines | Quinoline N-oxides, Sodium sulfinates | TsCl, water, ambient temperature | 2-Sulfonylquinolines | rhhz.net |

| Synthesis of 2-sulfonylquinolines | Quinoline N-oxides, Sodium sulfinates | K₂S₂O₈, Cu catalyst | 2-Sulfonylquinolines | acs.org |

| Synthesis of 8-hydroxyquinoline | Sodium quinoline-8-sulfonate (B280653) | NaOH, heat | 8-Hydroxyquinoline | prepchem.com |

| Synthesis of quinoline-8-sulfonamides | 8-Quinolinesulfonyl chloride, Amines | - | Quinoline-8-sulfonamides | mdpi.com |

The ongoing exploration of the reactivity and properties of this compound is expected to uncover new synthetic methodologies and applications, further solidifying its place as a valuable compound in the chemical sciences.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H6NNaO2S |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

sodium;quinoline-8-sulfinate |

InChI |

InChI=1S/C9H7NO2S.Na/c11-13(12)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12);/q;+1/p-1 |

InChI Key |

JTNSSUYKOJYGAG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)[O-])N=CC=C2.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Quinoline 8 Sulfinate and Its Analogues

Established and Emerging Approaches to Quinoline-8-Sulfonic Acid Precursors

The synthesis of quinoline-8-sulfonic acid is the foundational step for accessing quinoline-8-sulfinates. Various methodologies have been developed to achieve this, ranging from direct sulfonation to transformations from other quinoline (B57606) derivatives.

The direct sulfonation of quinoline is a primary method for producing quinoline-8-sulfonic acid. This electrophilic substitution reaction typically involves treating quinoline with a strong sulfonating agent. A common and effective method involves the use of fuming sulfuric acid (oleum). patsnap.comgoogle.com

The reaction conditions, such as temperature and the concentration of sulfur trioxide in the oleum, are crucial for controlling the regioselectivity and yield of the desired 8-isomer. google.com In a typical procedure, quinoline is slowly added to fuming sulfuric acid while maintaining a controlled temperature, followed by heating to drive the reaction to completion. patsnap.com The resulting quinoline-8-sulfonic acid can then be isolated by precipitation upon dilution with ice water. patsnap.com

Below is a table summarizing typical conditions for the sulfonation of quinoline:

| Sulfonating Agent | Quinoline (g) | Fuming Sulfuric Acid (g) | Temperature (°C) | Reaction Time (h) | Yield of Quinoline-8-sulfonic acid (g) | Reference |

|---|---|---|---|---|---|---|

| 65% Fuming Sulfuric Acid | 100 | 250 | <60, then 120 | 3 | 140 | patsnap.com |

| 65% Fuming Sulfuric Acid | 125 | 300 | <40, then 115 | 3 | 183 | patsnap.com |

| 65% Fuming Sulfuric Acid | 120 | 300 | <40, then 110 | 3 | 180 | patsnap.com |

It is important to note that this reaction can produce a mixture of isomers and polysulfonated products, making the purification of quinoline-8-sulfonic acid a critical step. google.com

Quinoline-8-sulfonic acid and its derivatives can also be synthesized from other functionalized quinolines. These methods offer alternative routes, particularly when specific substitution patterns are desired.

One such pathway involves the use of 8-aminoquinoline. rroij.comscispace.com The amino group at the 8-position can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonic acid group. Another starting material is 8-hydroxyquinoline (B1678124). rroij.comscispace.com While 8-hydroxyquinoline is often synthesized from quinoline-8-sulfonic acid via alkali fusion, the reverse transformation is less common but conceptually possible through specialized chemical methods. rroij.comgoogleapis.comgoogle.com

Transformations from halogenated quinolines, such as 8-bromoquinoline (B100496) or 8-chloroquinoline, provide another synthetic avenue. These haloquinolines can undergo nucleophilic substitution reactions with sulfite (B76179) salts, or they can be converted into organometallic reagents which are then reacted with a sulfur dioxide source to yield the desired sulfonic acid.

Contemporary Synthesis of Quinoline-Sulfinates

The direct synthesis of quinoline-sulfinates has seen significant advancements, with methods focusing on reductive strategies and direct sulfonylation reactions.

A prevalent and efficient method for the synthesis of sodium quinoline-8-sulfinate involves the reduction of quinoline-8-sulfonyl chloride. nih.gov This two-step approach begins with the conversion of quinoline-8-sulfonic acid to its corresponding sulfonyl chloride, typically using a chlorinating agent like thionyl chloride or phosphorus pentachloride. google.com

Once quinoline-8-sulfonyl chloride is obtained, it can be reduced to the sulfinate. nih.gov A common reducing agent for this transformation is sodium sulfite (Na₂SO₃) in an aqueous solution, often with the addition of a base like sodium bicarbonate to maintain a suitable pH. nih.gov This method is widely used due to its reliability and the ready availability of the reagents.

Other reducing agents, such as zinc dust in the presence of sodium carbonate, have also been employed for the conversion of sulfonyl chlorides to their corresponding sulfinates. nih.gov

More recent synthetic efforts have focused on the direct introduction of the sulfonyl group onto the quinoline ring, bypassing the need for pre-functionalized starting materials.

A notable and contemporary approach involves the deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates. rsc.orgacs.orgacs.orgfigshare.com This method allows for the direct formation of a C-S bond at the C2 position of the quinoline ring. These reactions are often mediated by a catalyst and an oxidant.

Several catalytic systems have been developed for this transformation. For instance, a copper-catalyzed reaction using potassium persulfate (K₂S₂O₈) as an oxidant has been shown to be effective. acs.orgacs.orgfigshare.com The proposed mechanism involves the generation of a sulfonyl radical from the sodium sulfinate, which then attacks the quinoline N-oxide. acs.org

Metal-free approaches have also been developed. One such method utilizes p-toluenesulfonyl chloride (TsCl) to promote the sulfonylation of quinoline N-oxides with sodium sulfinates in water at ambient temperature. rhhz.net This protocol is attractive due to its mild conditions and operational simplicity. rhhz.net Furthermore, visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids has been achieved using an organic dye as a photocatalyst and ambient air as the oxidant. rsc.org

The table below presents examples of 2-sulfonylquinolines synthesized from the reaction of quinoline N-oxides with sodium sulfinates.

| Quinoline N-Oxide Derivative | Sodium Sulfinate | Catalyst/Promoter | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Quinoline N-oxide | Sodium p-toluenesulfinate | Cu(OAc)₂ | K₂S₂O₈ | DCE | 100 | 85 | rsc.orgacs.orgacs.org |

| Quinoline N-oxide | Sodium benzenesulfinate | None | K₂S₂O₈ | DCE | 100 | 82 | rsc.org |

| 6-Methylquinoline N-oxide | Sodium p-toluenesulfinate | Cu(OAc)₂ | K₂S₂O₈ | DCE | 100 | 80 | rsc.orgacs.orgacs.org |

| Quinoline N-oxide | Sodium p-toluenesulfinate | TsCl | None | Water | Ambient | 90 (NMR Yield) | rhhz.net |

These modern methodologies provide efficient and often more environmentally benign routes to quinoline sulfones, which are closely related to and can be converted into the desired sulfinates.

Direct Sulfonylation Reactions with Varied Substrates

Investigation of Radical Reaction Pathways in Sulfinate Formation

The formation of sulfinates and their subsequent reactions frequently involve radical pathways, a concept supported by both experimental evidence and theoretical calculations. nih.gov Sodium sulfinates are well-established precursors for generating sulfonyl radicals (RSO2•) through various oxidative methods. researchgate.netrsc.org These radicals are key intermediates in the formation of a diverse array of organosulfur compounds. researchgate.net

One common method for generating sulfonyl radicals from sodium sulfinates is through oxidation by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). rsc.org The process begins with the oxidation of the sulfinate, which then allows the sulfonyl radical to add to double bonds or participate in other coupling reactions. rsc.org The involvement of radical species in these transformations is often confirmed through radical trapping experiments. For instance, the introduction of a radical scavenger such as 1,1-diphenylethene can completely inhibit the formation of the desired product, which strongly suggests that a radical pathway is operative. nih.gov In some cases, direct trapping of the sulfonyl radical can be observed through mass spectrometry. nih.gov

Density functional theory (DFT) calculations have been employed to further elucidate these mechanisms, suggesting that photoactive electron donor-acceptor (EDA) complexes can form between sulfinates and other reagents. nih.gov Upon visible light excitation, a single-electron transfer can occur, leading to the formation of a sulfonyl radical, which then propagates the reaction. nih.gov The quantum yield of such reactions can be significantly greater than unity, indicating a productive radical chain pathway is in effect. nih.gov The specific reaction pathway, whether it proceeds via a one- or two-electron transfer, can dictate the final product, allowing for divergent reactivity from the same starting materials under different conditions (e.g., photochemical vs. base-catalyzed). nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The synthesis of quinoline derivatives, including those derived from sulfinates, has increasingly focused on incorporating green chemistry principles to create more sustainable and environmentally friendly protocols. mdpi.comnih.gov Key strategies involve the use of aqueous reaction media, the development of metal-free catalytic systems, and the design of reusable catalysts to minimize waste and improve efficiency. mdpi.comnih.gov

A significant advancement in sustainable synthesis is the move towards aqueous-phase reactions, which leverages water as a green solvent. researchgate.netacs.org Performing reactions in water offers inherent advantages in creating molecular complexity while minimizing cost, labor, and waste production. researchgate.net For quinoline synthesis, efficient methods have been developed that proceed smoothly in water, often with readily available and less hazardous reagents. rsc.org

Furthermore, there is a strong emphasis on developing metal-free reaction conditions to avoid the economic and environmental costs associated with transition metals. rsc.org Metal-free C-H bond functionalization, for example, provides an effective and economical tool for researchers. rsc.org Strategies such as light-induced reactions and the use of electron donor-acceptor (EDA) complexes have enabled the synthesis of quinolines without the need for external photocatalysts or metal additives. nih.govmdpi.com An efficient procedure for preparing 2-sulfolmethyl quinolines from 2-methylquinolines and sodium sulfinates has been described under transition-metal-free conditions, showcasing the viability of this approach. rsc.org

Nanocatalysts have also emerged as a powerful tool in green synthesis. For instance, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed for quinoline synthesis in water, offering good yields and short reaction times. nih.gov Another approach involves ionically tagged magnetic nanoparticles (MNPs) functionalized with urea-thiazole sulfonic acid, which act as an efficient catalyst for synthesizing 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions. nih.gov The reusability of these catalysts is a key feature, with only a slight decrease in product yield observed after multiple cycles. nih.gov

| Catalyst | Reaction Type | Conditions | Reusability (Yield %) | Reference |

|---|---|---|---|---|

| Ionically tagged MNPs | 2-aryl-quinoline-4-carboxylic acid synthesis | 80 °C, solvent-free | Run 1: 94%; Run 3: 93%; Run 6: 92% | nih.gov |

| Nafion NR50 | Friedländer quinoline synthesis | Ethanol (B145695), microwave | Reusable solid acid catalyst | mdpi.com |

| CuFe2O4 NPs | Quinoline synthesis | Water, 80 °C | Reusable nanocatalyst | nih.gov |

Derivatization Strategies of Quinoline-8-Sulfinate Scaffolds

The quinoline scaffold is a foundational structure in medicinal chemistry and materials science, and its derivatization is a key strategy for expanding its chemical space and enhancing its properties. rsc.orgresearchgate.net Polysubstituted quinolines are of particular interest as the added functional groups can increase biological activity by improving target specificity, potency, and pharmacokinetic profiles. researchgate.net Derivatization of quinoline-sulfinate scaffolds allows for the precise tuning of molecular properties, leading to the development of novel compounds for various applications. rsc.orgnih.gov

Direct C-H functionalization has become a powerful and efficient tool for modifying the quinoline ring, allowing for the selective introduction of various functional groups without the need for pre-functionalized starting materials. rsc.orgrsc.org This approach is highly atom-economical and can be applied to different positions on the quinoline ring, including the sterically hindered C-8 position. rsc.org The choice of catalyst, directing groups, and reaction conditions significantly influences the regioselectivity of the functionalization. rsc.orgrsc.org

For instance, iron and copper catalysts have been used for the direct C-H activation and functionalization of quinoline N-oxides. rsc.orgacs.org A site-selective, two-step C-H sulfination sequence has been developed that proceeds via aryl sulfonium (B1226848) salts to grant access to valuable sulfinate precursors. acs.org These precursors can then be converted into other important functional motifs like sulfonamides. acs.org This strategy enables the diversification of quinoline derivatives, which is crucial for drug discovery and materials science. rsc.org

Cycloaddition reactions are a robust method for constructing complex molecular architectures from simpler precursors. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, has been utilized to create hybrid molecules incorporating both quinoline-sulfonamide and 1,2,3-triazole scaffolds. mdpi.com This molecular hybridization strategy combines the pharmacophoric properties of different core structures to generate novel compounds with potentially enhanced biological activities. nih.govnih.gov

Sulfenylation Reactions Involving Sulfinate Esters

The introduction of a sulfinyl group onto an aromatic or heteroaromatic ring, known as sulfenylation, is a pivotal transformation in the synthesis of various sulfur-containing compounds. While traditional methods often rely on the use of thiols or disulfides, which can be accompanied by challenges such as unpleasant odors and the need for pre-functionalized starting materials, the use of sulfinate esters as sulfenylating agents has emerged as a promising alternative. These reactions leverage the reactivity of sulfinate esters to form new carbon-sulfur bonds, offering a pathway to novel molecular architectures.

Recent research has demonstrated the viability of employing sulfinate esters in C-H functionalization reactions, particularly for heteroaromatic systems. Although the direct sulfenylation of a quinoline at the C-8 position using a sulfinate ester to yield this compound is not extensively documented, related transformations on similar heterocyclic scaffolds provide a strong basis for proposing analogous synthetic strategies.

One notable example is the iodine-catalyzed sulfenylation of isoquinolin-1(2H)-ones. In this methodology, ethyl sulfinates serve as the source of the sulfenyl group, which is introduced at the C-4 position of the isoquinolinone ring system. researchgate.netrsc.org This reaction proceeds in the presence of iodine, which is believed to act as a catalyst to facilitate the formation of a reactive sulfur electrophile. chemistryviews.org The reaction tolerates a variety of functional groups on the isoquinoline (B145761) nitrogen and the benzene (B151609) ring, affording the corresponding 4-sulfenylated products in moderate to excellent yields. rsc.org

A plausible mechanism for this type of transformation involves the initial activation of the sulfinate ester by iodine to generate a sulfenyl iodide species. This electrophilic intermediate is then attacked by the electron-rich heteroaromatic ring, leading to the formation of the C-S bond. A subsequent deprotonation step then regenerates the aromatic system.

While this example focuses on isoquinolinones, the principles of C-H activation and functionalization could conceptually be extended to the quinoline scaffold. Palladium-catalyzed C-H functionalization reactions are known to be effective for the selective introduction of substituents at the C-8 position of quinoline derivatives, often utilizing a directing group strategy. acs.orgutrgv.edu A hypothetical approach for the synthesis of a quinoline-8-sulfinate could, therefore, involve a palladium-catalyzed C-H activation at the C-8 position, followed by coupling with a suitable sulfinylating agent derived from a sulfinate ester.

Furthermore, an efficient method for the synthesis of 8-quinolinesulfinate esters has been developed through a palladium-catalyzed cross-coupling of 1° and 2° alcohols with a quinoline sulfinate intermediate generated in situ from N'-acetylquinoline-8-sulfonohydrazide. researchgate.net This demonstrates a reliable route to the quinoline-8-sulfinate core structure, which could then potentially be converted to the sodium salt. The details of this palladium-catalyzed synthesis are summarized in the table below.

Table 1: Palladium-Catalyzed Synthesis of 8-Quinolinesulfinate Esters

| Entry | Alcohol | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methanol | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 85 |

| 2 | Ethanol | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 82 |

| 3 | n-Propanol | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 78 |

| 4 | Isopropanol | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 75 |

The following table outlines the conditions used in the iodine-catalyzed sulfenylation of N-methyl-isoquinolin-1(2H)-one with various ethyl sulfinates, which serves as a model for potential sulfenylation reactions on related heterocyclic systems.

Table 2: Iodine-Catalyzed Sulfenylation of N-Methyl-isoquinolin-1(2H)-one

| Entry | Ethyl Sulfinate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl benzenesulfinate | I₂ | DCE | 80 | 75 |

| 2 | Ethyl 4-methylbenzenesulfinate | I₂ | DCE | 80 | 82 |

| 3 | Ethyl 4-chlorobenzenesulfinate | I₂ | DCE | 80 | 71 |

| 4 | Ethyl 4-methoxybenzenesulfinate | I₂ | DCE | 80 | 85 |

While the direct synthesis of this compound via a sulfenylation reaction with a sulfinate ester remains a topic for further investigation, the existing literature on the reactivity of sulfinate esters and the C-H functionalization of quinolines provides a solid foundation for the development of such advanced synthetic methodologies.

In-depth Research on this compound Reveals Limited Publicly Available Data for the Requested Coordination Chemistry Analysis

A thorough investigation into the scientific literature for the chemical compound this compound reveals that while the compound is commercially available, there is a significant scarcity of published research specifically detailing its coordination chemistry and metal complexation as outlined in the requested article structure. The specific data required to elaborate on the ligand properties, synthesis of metal complexes, and advanced structural elucidation for this particular compound are not available in the public domain.

The available literature predominantly focuses on related but chemically distinct compounds, such as 8-hydroxyquinoline, 8-hydroxyquinoline-5-sulfonic acid, and various quinoline-8-sulfonamides. The coordination chemistry of these analogues is well-documented; however, the electronic and steric properties of the sulfinate (-SO₂⁻) functional group at the 8-position are unique and differ significantly from the hydroxyl (-OH), sulfonate (-SO₃⁻), or sulfonamide (-SO₂NR₂) groups found in the more commonly studied derivatives. Extrapolating data from these compounds to this compound would be scientifically inaccurate and speculative.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline for this compound at this time. The creation of the requested content, including data tables and detailed research findings for each subsection, is contingent upon the future publication of research in this specific area of coordination chemistry.

Below is the table of compound names that would have been included had the relevant literature been available.

Coordination Chemistry and Metal Complexation Research

Solution-Phase Metal Ion Interactions

Potentiometric Titration Studies of Complex Formation Equilibria

There is a lack of specific studies employing potentiometric titration to determine the stability constants and formation equilibria of metal complexes with Sodium Quinoline-8-sulfinate. This type of research is crucial for quantifying the strength and stoichiometry of metal-ligand interactions in solution.

Spectroscopic Probing of Metal-Ligand Binding Dynamics

Detailed spectroscopic investigations (such as UV-Vis absorption, fluorescence, or NMR spectroscopy) that probe the binding dynamics between this compound and various metal ions have not been identified in the available literature. These methods are essential for understanding the structural and electronic changes that occur upon complexation.

Analytical Chemistry Applications in Metal Ion Detection and Quantification

There is no significant body of research detailing the use of this compound as a reagent for the detection and quantification of metal ions. The development of such analytical applications typically relies on well-characterized and often intense spectroscopic changes upon selective metal binding, data which is not currently available for this specific compound.

Reaction Chemistry and Mechanistic Investigations

Electrochemical and Photochemical Transformations of Quinoline-8-Sulfinates

The electrochemical and photochemical behavior of quinoline-8-sulfinates is dictated by the redox-active quinoline (B57606) nucleus and the sulfur-containing functional group. These properties are crucial for understanding the compound's reactivity and for designing novel synthetic pathways.

Elucidation of Redox Mechanisms and Potentials

The redox properties of quinoline derivatives are of significant interest. While specific studies on the redox potentials of sodium quinoline-8-sulfinate are not extensively documented, the electrochemical behavior of related quinoid systems of the quinoline series has been investigated. For instance, 5,8-quinoline quinonimines have been studied using cyclic voltammetry, revealing that the redox process in acidic media involves the participation of protons and electrons. rsc.org This suggests that the heterocyclic nitrogen atom in the quinoline ring plays a key role in the redox mechanism. rsc.org

Sulfinate salts, in general, are known to be versatile reagents in organic electrosynthesis. rsc.org They can undergo electrochemical oxidation to generate sulfonyl radicals, which are key intermediates in various synthetic transformations. rsc.orgresearchgate.net The electrochemical behavior of aryl sulfinates has been a subject of study, with research demonstrating their potential in C-S bond formation reactions. researchgate.net It is plausible that this compound exhibits similar electrochemical reactivity, allowing for the generation of quinoline-8-sulfonyl radicals under oxidative conditions. These radicals could then participate in a variety of coupling reactions.

The development of electrochemical methods for the synthesis of aryl sulfinates from aryl halides has also been explored, highlighting the redox-active nature of the sulfinate group. nih.gov Mechanistic studies on the palladium-catalyzed desulfinative cross-coupling of aryl sulfinate salts have shown that the oxidative addition of an aryl bromide to a Pd(0) species is not the rate-limiting step, suggesting a complex interplay of redox events in such catalytic cycles. acs.org

Study of Photoreaction Pathways and Quantum Efficiency

The photochemical reactivity of quinoline derivatives is a well-established area of study. However, specific data on the photoreaction pathways and quantum efficiency of this compound are limited. General principles of photochemistry suggest that the quinoline moiety can absorb UV light, leading to excited states that can undergo various reactions.

Recent advancements in photoredox catalysis have enabled the sulfination of alcohols and bromides, showcasing the potential of light-mediated pathways for the synthesis of sulfinates. princeton.edu These methods often involve the generation of radicals under photocatalytic conditions. princeton.edu In a similar vein, a dual catalytic system involving an organoboron photocatalyst and nickel has been used for the cross-coupling of aryl bromides with sodium sulfinates under visible light, proceeding through the generation of an aryl sulfonyl radical. mdpi.com

A plausible photoreaction pathway for this compound could involve the formation of a photoactive electron-donor-acceptor (EDA) complex. nih.gov Upon visible light excitation, this complex could undergo an intermolecular single-electron transfer from the sulfinate to an acceptor molecule, generating a sulfonyl radical. nih.gov The quantum yield of such reactions can be significant, indicating a productive radical chain pathway. nih.gov The development of photocatalytic methods for the synthesis of arylsulfonamides from aryl triflates further underscores the utility of photochemical strategies in activating sulfur-containing compounds. rsc.org

Functionalization and Derivatization Strategies

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making the development of methods for its functionalization a key area of research. rsc.org this compound offers multiple sites for further chemical modification.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted quinolines. rsc.orgnih.gov The regioselectivity of these reactions is often guided by the inherent electronic properties of the quinoline ring or by the use of directing groups. nih.gov

Transition metal catalysis plays a pivotal role in the C-H functionalization of quinolines. nih.govmdpi.com Palladium-catalyzed reactions have been developed for the C8-selective arylation of quinoline N-oxides, which is notable as palladium catalysis typically favors the C2 position. acs.org Rhodium catalysts are also extensively used for the functionalization of quinolines, promoting C-H bond activation at various positions. nih.govresearchgate.net For instance, a rhodium(I) complex has been shown to activate the C-H bond of quinoline, with a preference for the heteroring over the carbocyclic ring. nih.gov

Recent progress has also been made in the functionalization of distal positions of the quinoline ring, such as C5 and C7. nih.gov Copper-catalyzed halogenation at these positions has been achieved using sodium halides under mild conditions. rsc.org Furthermore, transition-metal-free methods for the C5 C-H bond functionalization of quinolines are also being explored. ccspublishing.org.cn

The following table summarizes some of the transition-metal-catalyzed C-H functionalization reactions of quinolines:

| Catalyst | Position | Functionalization | Reference |

| Palladium | C8 | Arylation | acs.org |

| Rhodium | C4 | C-H activation | nih.gov |

| Copper | C5, C7 | Halogenation | rsc.org |

Coupling Reactions (e.g., CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing an efficient and regioselective method for the synthesis of 1,2,3-triazoles. nih.govwikipedia.orgnih.gov This reaction has been applied to quinoline derivatives to create novel molecular architectures.

A regioselective route to mono- and bis-triazolyl substituted quinolines has been developed via the CuAAC of 2,4-diazidoquinoline with terminal alkynes. nih.gov The solvent has been shown to play a crucial role in determining the outcome of the reaction, with DMF favoring the mono-substituted product and water promoting the formation of the bis-substituted product. nih.gov

The synthesis of triazole derivatives of 8-quinolinesulfonamide has also been reported, where 8-quinolinesulfonyl chloride is first reacted with propargylamine, followed by a CuAAC reaction with various organic azides. mdpi.com This demonstrates that the quinoline-8-sulfonyl scaffold can be readily incorporated into molecules prepared via click chemistry.

The general scheme for a CuAAC reaction is as follows:

This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

Sulfenylation Reactions

The sulfinate group of this compound can be a precursor for various sulfur-containing functionalities. Sulfinates are known to be versatile coupling partners in organic chemistry, capable of acting as both nucleophiles and electrophiles. nih.gov

One important transformation of sulfinates is their conversion to sulfenamides and sulfonamides. nih.gov An effective method for the selective synthesis of these compounds from sodium sulfinates and amines has been developed, offering mild reaction conditions and a broad substrate scope. nih.gov

Furthermore, 8-quinolinesulfenyl halides can be generated in situ from di(8-quinolinyl) disulfide by reaction with sulfuryl chloride or bromine. researchgate.netresearchgate.net These sulfenyl halides are reactive electrophiles that can undergo annulation reactions with various unsaturated compounds to form condensed heterocyclic systems. researchgate.net This indicates that this compound could potentially be reduced to the corresponding thiol or disulfide, which could then be converted to the sulfenyl halide for use in sulfenylation reactions.

The sulfinate anion itself can be trapped by electrophiles. For example, sulfenate anions, which can be generated from sulfoxides, react with ethynylbenziodoxolone reagents in a metal-free electrophilic alkynylation. figshare.com This suggests that the sulfinate of this compound could potentially react with suitable electrophiles to form new S-C, S-N, or S-O bonds.

Detailed Mechanistic Insights into Quinoline-Sulfinate Reactions

The reactivity of this compound and related compounds is governed by complex mechanistic pathways. Detailed investigations have shed light on the roles of various intermediates and the energetic factors that influence the course of these reactions.

Role of Radical Intermediates in Sulfonylation Processes

Sulfonylation reactions involving sulfinate salts frequently proceed through radical-based mechanisms. Sodium sulfinates are well-established precursors for sulfonyl radicals (RSO₂•), which are key intermediates in numerous synthetic transformations. The generation of these radicals can be initiated through various methods, including the use of chemical oxidants or photochemical activation.

Under visible light irradiation, for instance, sulfinates can form an electron donor-acceptor (EDA) complex with a suitable partner, such as a pyridinium (B92312) salt. nih.gov Excitation of this complex can lead to a single-electron transfer (SET) from the sulfinate to the salt, generating a sulfonyl radical. nih.gov This radical can then participate in subsequent reactions, such as addition to a double bond to form an alkyl radical intermediate. nih.gov The quantum yield of such reactions can be greater than one, suggesting the operation of a productive radical chain pathway. nih.gov

Alternatively, chemical initiators can be employed. For example, potassium persulfate (K₂S₂O₈) can promote the single-electron transfer oxidation of a sodium sulfinate to produce the corresponding sulfonyl radical. rsc.org These sulfonyl radicals are versatile intermediates for the formation of carbon-sulfur bonds. nih.gov In the context of quinoline chemistry, the deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates can be mediated by systems like iodine/tert-butyl hydroperoxide (TBHP) to yield sulfonylated quinolines. rsc.org

Investigation of Intramolecular Proton Transfer Phenomena

Proton transfer is a fundamental process in the chemistry of quinoline derivatives, particularly those bearing hydroxyl groups. In systems analogous to quinoline-8-sulfinate, such as 7-hydroxyquinoline, long-range proton transfer can occur between the proton-donating hydroxyl group and the proton-accepting nitrogen atom of the quinoline ring. nih.gov The enol tautomer is generally more stable, and the transfer to the keto (NH) tautomer can be facilitated by protic solvents or water molecules through an intermolecular, solvent-assisted mechanism. nih.gov

Excited-state intramolecular proton transfer (ESIPT) is another crucial phenomenon observed in related compounds like 10-hydroxybenzo[h]quinoline. researchgate.net Upon photoexcitation, an ultrafast transfer of a proton from the enol isomer to form a keto isomer can occur. researchgate.net The rate of this proton transfer is influenced by the polarity of the solvent and the strength of the intramolecular hydrogen bond between the proton donor and acceptor. researchgate.net In some cases, this transfer can happen on a femtosecond timescale. researchgate.net The crystal structures of proton-transfer compounds involving derivatives like 8-hydroxy-7-iodoquinoline-5-sulfonic acid confirm the transfer of a proton from the sulfonic acid group to an acceptor molecule, with the resulting ions being stabilized by extensive hydrogen bonding networks. nih.gov

Reaction Kinetics and Thermodynamic Parameters

The kinetic and thermodynamic parameters of reactions involving quinoline and sulfinate species are critical for understanding their mechanisms and predicting their outcomes. The Gibbs free energy of formation for key intermediates, such as sulfonyl radicals, can determine the favorability of a particular reaction pathway. For example, in a system where both amidyl and sulfonyl radicals can be generated, the single-electron transfer between an intermediate and a tosyl sulfinate can be exergonic, making the production of the sulfonyl radical thermodynamically more favorable. nih.gov

Kinetic studies on related quinoline compounds have utilized techniques like pulse radiolysis to determine the rates of reaction with radical species. researchgate.net The reaction rates are often pH-dependent, reflecting the different protonation states of the quinoline molecule. researchgate.net For instance, the protonated form of a quinoline derivative at low pH may react with a hydroxyl radical to produce different transient species compared to the deprotonated form at higher pH. researchgate.net

The table below presents some kinetic and thermodynamic data for processes related to quinoline and sulfinate reactions.

| Process | Parameter | Value | Compound/System | Source |

|---|---|---|---|---|

| ESIPT Rate | Time Constant | 25 ± 15 fs | 10-Hydroxybenzo[h]quinoline | researchgate.net |

| Isomerization Barrier | Energy Barrier (S₀ state) | ~1.6 eV | 7-Hydroxyquinoline-based Schiff base | nih.gov |

| Radical Generation | Gibbs Free Energy Change | -5.8 kcal mol⁻¹ | SET between intermediate E and tosyl sulfinate | nih.gov |

| Reaction with Nitrite | Second Order Rate Constant | 7.09 x 10⁹ L/mol·s | Quinoline | nih.gov |

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including Sodium Quinoline-8-sulfinate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, the aromatic protons of the quinoline ring system appear in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are highly sensitive to the position and nature of substituents. For a compound like this compound, the protons on the quinoline ring would exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The presence of the sulfinate group at the 8-position would influence the chemical shift of the adjacent protons, particularly the proton at the 7-position.

Solid-state NMR spectroscopy can also be employed to study the molecular structure and dynamics of this compound in its solid form. This technique is particularly useful for analyzing the effects of crystal packing and intermolecular interactions on the molecular conformation.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinoline Moiety

| Nucleus | Chemical Shift Range (ppm) | Typical Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | d, t, m | Chemical shifts and coupling constants are dependent on the substitution pattern on the quinoline ring. |

| ¹³C (Aromatic) | 120 - 150 | s | The carbon attached to the sulfinate group will have a characteristic chemical shift. |

Mass Spectrometry (HRMS, GC-MS) for Molecular Formula Confirmation and Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm the expected molecular formula of C₉H₆NNaO₂S.

Gas Chromatography-Mass Spectrometry (GC-MS) is another important technique, especially for the analysis of volatile derivatives or reaction byproducts. madison-proceedings.com While this compound itself is a salt and not readily volatile, it could be derivatized to a more volatile compound for GC-MS analysis. This technique is also instrumental in monitoring the progress of reactions involving quinoline derivatives and identifying any impurities. researchgate.net For instance, GC-MS has been successfully employed for the determination of quinoline and its derivatives in various matrices.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The cleavage of the C-S bond and fragmentation of the quinoline ring would lead to characteristic fragment ions, further confirming the identity of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands for the sulfinate group (S=O stretch) would be expected, typically in the range of 1050-1200 cm⁻¹. The spectrum would also show characteristic peaks for the C=C and C=N stretching vibrations of the quinoline ring system in the 1400-1600 cm⁻¹ region, as well as C-H stretching and bending vibrations. sphinxsai.comukm.edu.my FTIR spectra for the related sodium quinoline-8-sulfonate (B280653) are available and show these characteristic features. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit strong UV absorption due to π-π* transitions. The UV-Vis spectrum of this compound would show characteristic absorption maxima, and the position and intensity of these bands would be influenced by the sulfinate substituent. This technique is also useful for quantitative analysis. ukm.edu.my

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S=O (Sulfinate) | Stretching | 1050 - 1200 |

| C=C, C=N (Quinoline) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aromatic) | Bending (out-of-plane) | 750 - 900 |

Single-Crystal and Powder X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction, when a suitable single crystal can be grown, provides precise information about bond lengths, bond angles, and intermolecular interactions, leading to an unambiguous determination of the solid-state structure. chemmethod.comacs.orgnih.gov While a specific crystal structure for this compound was not found in the searched literature, the technique has been widely applied to other quinoline derivatives, revealing detailed structural insights. researchgate.netresearchgate.net

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. sphinxsai.com It provides a characteristic "fingerprint" of a crystalline solid, which can be used for phase identification, to assess sample purity, and to determine unit cell parameters. For this compound, PXRD would be a valuable tool for quality control and to study polymorphism.

Electrochemical Techniques (Cyclic Voltammetry, Linear Sweep Voltammetry, Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are employed to study the redox properties of a compound. Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are used to investigate the oxidation and reduction potentials of electroactive species. utexas.eduelectrochemsci.org For this compound, these techniques could be used to study the electrochemical behavior of the quinoline ring system, which can undergo reduction. The presence of the sulfinate group would influence the redox potentials. Studies on various quinoline derivatives have shown that their electrochemical properties are strongly correlated with their chemical structure. researchgate.netnih.govjlu.edu.cn

Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are techniques often used in corrosion studies, but they can also provide insights into the interfacial properties and charge transfer kinetics of a compound at an electrode surface.

Table 3: Common Electrochemical Techniques and Their Applications

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer | Investigating the reduction of the quinoline ring. |

| Linear Sweep Voltammetry (LSV) | Oxidation or reduction potentials | Determining the onset potential for redox processes. |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance | Characterizing the electrode-electrolyte interface. |

Other Advanced Spectroscopic Methods (e.g., Circular Dichroism, Electron Paramagnetic Resonance)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. If this compound were to be used in a chiral environment or derivatized with a chiral moiety, CD spectroscopy could provide valuable information about its conformation and interactions. nih.govmdpi.comacs.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to study species with unpaired electrons (radicals or paramagnetic metal ions). While this compound itself is not expected to be EPR active, this technique could be relevant if the compound is involved in redox reactions that generate radical intermediates.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reactivity of molecules.

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure of Sodium Quinoline-8-sulfinate. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgyoutube.com A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. For quinoline (B57606) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively. scirp.org

DFT also provides highly accurate predictions of molecular geometry, including bond lengths and angles. scirp.org These computational results can be compared with experimental data from X-ray crystallography to validate the theoretical model. For quinoline-based structures, DFT calculations have been shown to reproduce experimental bond lengths and angles with a high degree of accuracy. mdpi.com

Table 1: Representative DFT-Calculated Molecular Properties of a Quinoline Derivative This table presents typical data obtained from DFT calculations for a quinoline derivative, illustrating the kind of information derived for this compound.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.646 eV |

| LUMO Energy | -1.816 eV |

| HOMO-LUMO Gap | 4.83 eV |

| Dipole Moment | 2.1 D |

Computational modeling is a valuable tool for investigating the kinetics and mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies for various reaction pathways. nih.gov This information is critical for predicting the feasibility and rate of a reaction. For instance, in reactions involving sulfinates, DFT calculations can elucidate the divergent reactivity based on one- versus two-electron pathways, providing insights into the reaction mechanism. nih.gov

Quantum chemical calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. tsijournals.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been successful in predicting ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including quinoline derivatives. researchgate.net Comparing the predicted spectra with experimental data can aid in the structural elucidation of new compounds and the assignment of complex spectra. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. mdpi.com For a molecule like this compound, MD simulations can explore the accessible conformations in different solvent environments. nih.gov By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energetic barriers between them. mdpi.com These simulations also reveal the nature and lifetime of intermolecular interactions, such as those with solvent molecules or other solutes. nih.gov

Molecular Docking and Ligand Binding Mechanism Prediction (Purely Chemical Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govthesciencein.org In the context of purely chemical interactions, molecular docking can be used to study how this compound might interact with other molecules or surfaces. This method evaluates the binding affinity and identifies the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.comresearchgate.net For quinoline derivatives, docking studies have been employed to understand their binding modes with various receptors, providing insights into their potential applications. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. nih.govmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of interactions.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinoline Derivative This table illustrates the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for a quinoline derivative, providing a model for the analysis of this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 28.5% |

| O···H/H···O | 28.6% |

| C···H/H···C | 29.2% |

| C···C | 5.2% |

| C···N/N···C | 1.2% |

Computational Assessment of Structure-Reactivity Relationships and Design Principles

Detailed computational assessments, including Density Functional Theory (DFT) studies, molecular docking, and quantitative structure-activity relationship (QSAR) analyses, have not been published for this compound. While such studies exist for analogous compounds like quinoline-8-sulfonamides, the difference in the electronic and steric properties of a sulfinate group (-SO₂Na) versus a sulfonamide group (-SO₂NHR) prevents direct extrapolation of those findings.

Research on related quinoline sulfonamides has utilized computational methods to:

Generate low-energy 3D conformations for molecular docking studies to predict binding modes with biological targets. nih.gov

Calculate quantum chemical descriptors such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), electrophilicity, and chemical hardness to understand their reactivity and stability. rsc.orgnih.gov

Establish structure-activity relationships by correlating computed molecular properties with observed biological activities. nih.gov

However, without specific studies on this compound, it is not possible to provide data tables or detailed research findings on its computational chemistry as requested.

Materials Science Applications of Quinoline 8 Sulfinate Derivatives

Mechanisms of Corrosion Inhibition on Metal Surfaces

Quinoline (B57606) derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel and aluminum, particularly in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The molecular structure of quinoline, with its nitrogen heteroatom and π-electrons in the aromatic rings, plays a crucial role in this process.

The primary mechanism of corrosion inhibition by quinoline-8-sulfinate derivatives is through adsorption onto the metal surface. This process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption occurs due to electrostatic interactions between the charged metal surface and the inhibitor molecules. In acidic solutions, the metal surface is often positively charged, and the inhibitor can interact with it through protonated nitrogen atoms or negatively charged sulfinate groups.

Chemisorption involves the formation of coordinate bonds between the inhibitor and the metal atoms. The nitrogen atom in the quinoline ring and the oxygen atoms of the sulfinate group possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, forming a stable, coordinated protective layer. This chemisorbed film acts as a robust barrier, effectively blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The presence of the sulfinate group can enhance the solubility and the electronic properties of the molecule, contributing to a more effective and stable protective film. Studies on related compounds like 8-hydroxyquinoline (B1678124) (8HQ) have shown that these molecules can form dense and orderly protective layers on metal surfaces, significantly reducing the corrosion rate. The adsorption process of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal surface.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide valuable insights into the adsorption mechanism of quinoline derivatives at the atomic and molecular level. These theoretical studies help in understanding the interaction between the inhibitor molecules and the metal surface, predicting the most stable adsorption geometries, and correlating the molecular structure with inhibition efficiency.

DFT calculations can determine the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater ability of the molecule to donate electrons to the metal surface, facilitating stronger adsorption. Conversely, a lower LUMO energy suggests a greater ability to accept electrons from the metal. The distribution of electron density, calculated through these methods, can identify the active sites in the molecule responsible for the interaction with the metal. For quinoline derivatives, these are typically the nitrogen atom and the substituents on the benzene (B151609) ring, such as the sulfinate group.

MD simulations can model the dynamic behavior of inhibitor molecules on the metal surface in a corrosive environment. These simulations provide a visual representation of how the molecules orient themselves and form a protective film over time. For instance, modeling has shown that the planar quinoline rings tend to adsorb parallel to the metal surface, maximizing the contact area and the protective coverage. These computational approaches are instrumental in designing new and more effective corrosion inhibitors by allowing for the prediction of their performance before synthesis and experimental testing.

Luminescence and Photoluminescent Materials Development

Quinoline derivatives, including those with sulfinate and sulfonate groups, are known for their luminescent properties, which can be significantly enhanced upon complexation with metal ions. While the free ligand may exhibit weak fluorescence, the formation of metal chelates often leads to a substantial increase in emission intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to the rigidification of the molecular structure upon binding to a metal ion, which reduces the non-radiative decay pathways of the excited state.

For the closely related 8-hydroxyquinoline-5-sulfonate (8-HQS), studies have shown that complexation with metal ions like Al(III), Ga(III), and In(III) results in a marked increase in fluorescence intensity. rsc.org The stoichiometry of these complexes is typically 1:3 (metal:ligand). rsc.org This property is highly valuable for the development of new photoluminescent materials. The sulfonate group, and by extension the sulfinate group, enhances the water solubility of these compounds, making them suitable for applications in aqueous media. The luminescence of these metal complexes can be further improved by incorporating them into surfactant micelles, which can inhibit ligand exchange and protect the complex from solvent-induced quenching. rsc.org

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Effect on Fluorescence |

| Al(III) | 1:3 | Marked increase in intensity rsc.org |

| Ga(III) | 1:3 | Marked increase in intensity rsc.org |

| In(III) | 1:3 | Increase in intensity rsc.org |

Applications in Optical and Electronic Materials (e.g., Organic Light-Emitting Diodes)

The excellent electron transport and luminescent properties of quinoline derivatives make them highly suitable for applications in optical and electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). oled-intermediates.com In an OLED, organic materials are used for the light-emitting layer, as well as for the electron and hole transport layers. researchgate.net

Quinoline-based compounds can function as efficient luminescent materials in the emissive layer of OLEDs, especially for green and blue light emission. oled-intermediates.com Their metal complexes, such as those with zinc (Zn(II)) and aluminum (Al(III)), are widely used due to their high photoluminescence quantum yields and good thermal stability. ijcce.ac.irmdpi.com For example, bis(8-hydroxyquinoline) zinc derivatives have been successfully used to fabricate OLEDs that exhibit strong yellow electroluminescence. mdpi.com

Furthermore, the inherent electron-transporting capabilities of the quinoline scaffold allow these materials to be used in the electron transport layer (ETL) of OLEDs. oled-intermediates.com An efficient ETL is crucial for balancing the charge injection and transport within the device, which leads to higher efficiency and longer operational lifetimes. The versatility of quinoline chemistry allows for the tuning of their electronic and optical properties through the introduction of different substituent groups, enabling the development of materials tailored for specific OLED applications, from high-resolution displays to solid-state lighting. oled-intermediates.commdpi.com

| OLED Application | Role of Quinoline Derivative | Key Properties |

| Emissive Layer | Luminescent Material | High photoluminescence quantum yield, Color tunability (green, blue, yellow) oled-intermediates.commdpi.com |

| Electron Transport Layer | Electron Transport Material | Good electron mobility, Thermal stability oled-intermediates.com |

Fluorescent Chemosensors for Metal Ions

The ability of quinoline-8-sulfinate and related derivatives to form highly fluorescent complexes with specific metal ions makes them excellent candidates for the development of fluorescent chemosensors. nih.gov A fluorescent chemosensor is a molecule that signals the presence of a specific analyte, in this case, a metal ion, through a change in its fluorescence properties, such as intensity or wavelength.

Quinoline-based sensors often operate on a "turn-on" mechanism, where the fluorescence is quenched in the free ligand form and is significantly enhanced upon binding to the target metal ion. nih.gov This provides a high signal-to-noise ratio, leading to high sensitivity and low detection limits. The selectivity of these sensors can be tuned by modifying the structure of the quinoline derivative to create binding pockets that are specific to certain metal ions. For instance, various quinoline derivatives have been designed for the selective detection of biologically and environmentally important metal ions such as Zn²⁺, Fe³⁺, and Al³⁺. nih.govmdpi.com

The water-solubility imparted by the sulfinate or sulfonate group is a significant advantage for these chemosensors, allowing for their use in aqueous environments and biological systems. nih.gov The development of such sensors is crucial for applications in environmental monitoring, medical diagnostics, and cellular imaging.

| Target Metal Ion | Sensor Principle | Advantage of Quinoline Scaffold |

| Zn²⁺ | Chelation-Enhanced Fluorescence ("Turn-on") | High sensitivity and selectivity, Biocompatibility mdpi.com |

| Fe³⁺ | Fluorescence Quenching or Enhancement | Specific binding leading to detectable signal change nih.gov |

| Al³⁺ | Chelation-Enhanced Fluorescence ("Turn-on") | Strong fluorescence upon complexation |

Future Directions and Emerging Research Avenues in Quinoline 8 Sulfinate Chemistry

Development of Highly Selective and Efficient Synthetic Methodologies

The synthesis of quinoline-8-sulfinates and related organosulfur compounds is an area ripe for innovation. While established methods exist for producing sulfinates, such as the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide, future research will likely focus on developing more selective, efficient, and sustainable synthetic routes. nih.govgoogle.com

Key research avenues include:

Catalytic C-H Functionalization: Direct, regioselective sulfinylation of the quinoline (B57606) core via C-H activation would represent a significant advancement. This approach minimizes the need for pre-functionalized starting materials, reducing step counts and waste generation, aligning with the principles of green chemistry. researchgate.net

Novel Sulfur Dioxide Surrogates: The use of solid, stable, and easily handled sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), offers a convenient alternative to gaseous SO2. nih.gov Future work could expand the library of such reagents, optimizing them for quinoline substrates to enhance yield and functional group tolerance.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the sulfonation or sulfinylation of quinoline could offer improved control over reaction parameters, leading to higher yields, better safety profiles, and easier scalability compared to traditional batch processes. nih.gov

Metal-Free Synthesis: Developing metal-free synthetic pathways, such as the deoxygenative sulfonylation of quinoline N-oxides, presents an environmentally friendly alternative to methods relying on heavy metal catalysts. nih.govnih.gov

These advancements aim to make sodium quinoline-8-sulfinate and its derivatives more accessible, enabling broader exploration of their properties and applications.

Exploration of Novel Coordination Architectures with Diverse Metal Centers

The quinoline moiety is a well-established "privileged scaffold" in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.commdpi.com The quinoline-8-sulfinate ligand, featuring both a nitrogen atom in the quinoline ring and oxygen atoms in the sulfinate group, presents a versatile platform for constructing novel coordination polymers, metal-organic frameworks (MOFs), and discrete polynuclear complexes. rsc.orgresearchgate.net

Emerging research in this area is expected to focus on:

Systematic Coordination Studies: A comprehensive investigation of the coordination behavior of quinoline-8-sulfinate with a broad spectrum of metal centers, including transition metals (e.g., Fe, Ni, V), noble metals (e.g., Ag), and main group metals (e.g., Zn), is warranted. rsc.orgmdpi.com This will elucidate the preferred coordination modes and resulting geometries.

Control of Supramolecular Architecture: Research into how factors like counter-anions, solvents, and ligand modifications influence the final structure of coordination complexes will be crucial. rsc.org This knowledge allows for the rational design of materials with specific topologies and properties, such as porosity or catalytic activity.

Functional Complexes: The synthesis of complexes where the metal center imparts specific functions, such as luminescence, magnetism, or catalytic prowess, is a key future direction. The quinoline-8-sulfinate ligand can be used to tune the electronic and steric environment of the metal ion to achieve desired activities.

The table below summarizes potential metal centers and the anticipated coordination geometries based on studies of similar quinoline-based ligands.

| Metal Ion | Potential Coordination Geometry | Potential Application Area |

| Silver(I) | Linear, Trigonal Planar, Tetrahedral | Antimicrobial materials, Luminescent sensors |

| Zinc(II) | Tetrahedral, Octahedral | Bio-imaging, Catalysis |

| Vanadyl(IV)O | Square Pyramidal | Therapeutic agents, Catalysis |

| Nickel(II) | Square Planar, Octahedral | Catalysis, Magnetic materials |

| Iron(III) | Octahedral | Bio-mimetic catalysis, Magnetic resonance imaging |

This table is predictive, based on known coordination chemistry of related quinoline ligands. rsc.orgmdpi.com

Advanced Integration of Computational Modeling for Predictive Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For quinoline-8-sulfinate chemistry, advanced computational modeling offers a pathway to accelerate discovery and deepen understanding.

Future applications of computational modeling in this field will likely include:

DFT for Property Prediction: Density Functional Theory (DFT) can be employed to predict the electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity of quinoline-8-sulfinate and its metal complexes. researchgate.net This can guide synthetic efforts by identifying the most promising target molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of quinoline-8-sulfinate-based systems, such as the stability of coordination complexes in solution or their interactions with biological macromolecules. mdpi.com

Molecular Docking: For potential biological applications, molecular docking studies can predict the binding affinity and orientation of quinoline-8-sulfinate derivatives within the active sites of enzymes or receptors, aiding in the rational design of inhibitors or modulators. researchgate.netmdpi.com

Predictive Modeling of Self-Assembly: Computational tools can model the non-covalent interactions that govern the formation of supramolecular structures, helping to predict how individual quinoline-8-sulfinate molecules will assemble into larger, ordered architectures. researchgate.net

The integration of these in silico techniques will create a synergistic "design-synthesize-test-analyze" cycle, making the research process more efficient and targeted. mdpi.com

Applications in Supramolecular Chemistry and Nanomaterials Science

Supramolecular chemistry, which focuses on the chemistry of non-covalent bonds, offers a "bottom-up" approach to constructing complex and functional nanomaterials. ic.ac.uk The quinoline-8-sulfinate molecule possesses features conducive to forming ordered assemblies, such as the planar aromatic quinoline ring capable of π–π stacking and the sulfinate group which can participate in hydrogen bonding and coordination. researchgate.net

Emerging research avenues in this domain include:

Self-Assembled Monolayers (SAMs): Investigating the ability of quinoline-8-sulfinate and its derivatives to form ordered SAMs on various substrates, such as gold or metal oxides. These functionalized surfaces could have applications in sensing, electronics, or as anti-corrosion coatings.

Supramolecular Gels: Exploring the potential of quinoline-8-sulfinate derivatives to act as gelators, forming soft materials (supramolecular gels) through self-assembly in specific solvents. These materials could be responsive to external stimuli like pH, light, or temperature.

Nanoparticle Functionalization: Using this compound as a capping agent or surface ligand to functionalize nanoparticles (e.g., gold, iron oxide). ub.edu The quinoline moiety could impart specific recognition properties or serve as an anchor point for attaching other molecules, creating multifunctional nanoprobes for imaging or therapy. ub.edu

Crystal Engineering: Systematically studying the crystal packing of quinoline-8-sulfinate derivatives to understand and control the formation of specific three-dimensional networks held together by intermolecular forces like hydrogen bonds and π–π stacking. researchgate.netresearchgate.net This could lead to new materials with tailored optical or electronic properties.

Investigation of Environmental Fate and Green Analytical Methods for Quinoline-8-sulfinate

As with any chemical compound intended for broader use, a thorough understanding of its environmental impact is essential. Future research must address the environmental fate of this compound, including its persistence, mobility, and degradation pathways in soil and aquatic systems. Studies on related compounds like quinoline and 8-hydroxyquinoline (B1678124) have shown that they can undergo biodegradation and photolysis. epa.govnih.gov Similar investigations are needed for the quinoline-8-sulfinate structure. Soil degradation studies on 8-hydroxyquinoline have shown it to be non-persistent, which suggests a potential pathway for its sulfinated analogue. nih.gov

In parallel, the development of green analytical methods for the detection and quantification of quinoline-8-sulfinate is crucial for environmental monitoring and quality control. slideshare.net Key principles of Green Analytical Chemistry (GAC) will guide this research. mdpi.com

Future directions in this area include:

Biodegradation and Photodegradation Studies: Conducting standardized tests to determine the rate and products of biodegradation in water and soil, as well as photodegradation in aqueous environments. epa.govnih.gov

Development of Green Extraction Methods: Replacing traditional, solvent-intensive extraction techniques with greener alternatives like microwave-assisted extraction (MAE) or solid-phase microextraction (SPME) for sample preparation. mdpi.com

Advanced Analytical Techniques: Employing powerful analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors for sensitive and selective determination. nih.gov The focus will be on minimizing solvent consumption by using shorter columns or more aqueous mobile phases. mdpi.com